

# N1-Methoxymethyl Picrinine: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B15587882*

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## Introduction

**N1-Methoxymethyl picrinine** is a naturally occurring monoterpenoid indole alkaloid isolated from the leaves of *Alstonia scholaris*, a plant with a rich history in traditional medicine.[1][2] This compound belongs to the picrinine-type alkaloids, a class of complex molecules known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation, and a discussion of its potential pharmacological activities based on current scientific literature. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

## Chemical and Physical Properties

**N1-Methoxymethyl picrinine** is a white powder with a complex polycyclic structure.[3] Its fundamental chemical and physical properties are summarized in the table below. It is soluble in a range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	[3]
Molecular Weight	382.45 g/mol	[4]
CAS Number	1158845-78-3	[3]
IUPAC Name	methyl (1R,9R,11S,14E,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazaheptacyclo[9.6.1.1 <sup>9,15</sup> .0 <sup>1,9</sup> .0 <sup>3,8</sup> .0 <sup>12,17</sup> ]nonadeca-3,5,7-triene-19-carboxylate	[5]
Physical Form	Powder	[3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]
Melting Point	Data not available in searched literature.	
SMILES	<chem>CC=C1CN2C3CC1C(C45C3(N(C6=CC=CC=C64)COC)OC2C5)C(=O)OC</chem>	[3]

## Experimental Protocols

### General Alkaloid Extraction and Isolation from *Alstonia scholaris* Leaves

The following is a generalized protocol for the extraction and isolation of alkaloids from the leaves of *Alstonia scholaris*, which would encompass the isolation of **N1-Methoxymethyl picrinine**. Specific details for the isolation of **N1-Methoxymethyl picrinine** are not available in the searched literature, but this protocol provides a standard methodology.

#### Experimental Workflow for Alkaloid Isolation



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Caption: A generalized workflow for the extraction and isolation of alkaloids from *Alstonia scholaris* leaves.

#### Methodology:

- **Extraction:** The air-dried and powdered leaves of *Alstonia scholaris* are macerated with a 1% aqueous hydrochloric acid solution. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous medium.
- **Basification:** The acidic extract is filtered, and the filtrate is then basified to a pH of 9-10 using an ammonium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents.
- **Solvent Extraction:** The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane, to partition the alkaloids into the organic phase.
- **Drying and Concentration:** The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude alkaloid mixture.
- **Chromatographic Separation:** The crude extract is subjected to silica gel column chromatography. The column is typically eluted with a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) to separate the different alkaloid components.
- **Fraction Analysis and Purification:** The collected fractions are analyzed by thin-layer chromatography (TLC). Fractions containing compounds with similar  $R_f$  values are pooled. Further purification of the pooled fractions, for instance, through preparative TLC or high-performance liquid chromatography (HPLC), is performed to isolate pure **N1-Methoxymethyl picrinine**.

## Structural Elucidation

The structure of **N1-Methoxymethyl picrinine** would be elucidated using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques

such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS), often with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound.
- **Infrared (IR) Spectroscopy:** IR spectroscopy provides information about the functional groups present in the molecule.
- **Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectroscopy is used to study the electronic transitions within the molecule, often indicative of the chromophore system.

While specific spectral data for **N1-Methoxymethyl picrinine** is not available in the searched literature, the following table provides a template for the type of data that would be collected.

Table of Expected Spectroscopic Data

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to aromatic protons, olefinic protons, methoxy groups, and aliphatic protons in the polycyclic system.
$^{13}\text{C}$ NMR	Resonances for $\text{sp}^2$ and $\text{sp}^3$ hybridized carbons, including those of the indole ring, carbonyl group, and methoxy groups.
HR-ESI-MS	A molecular ion peak corresponding to the exact mass of the protonated molecule $[\text{M}+\text{H}]^+$ .

## Potential Biological Activities and Mechanisms of Action

While specific studies on the biological activities of pure **N1-Methoxymethyl picrinine** are limited in the available literature, research on the total alkaloid extracts of *Alstonia scholaris* and related picrinine-type alkaloids suggests potential anticancer, anti-inflammatory, and

antimicrobial properties. The following sections outline the hypothesized mechanisms of action based on this related research.

## Hypothesized Anticancer Activity

Alkaloids from *Alstonia scholaris* have been shown to induce apoptosis in cancer cells. The proposed mechanism involves the intrinsic apoptotic pathway.

### Hypothesized Anticancer Signaling Pathway



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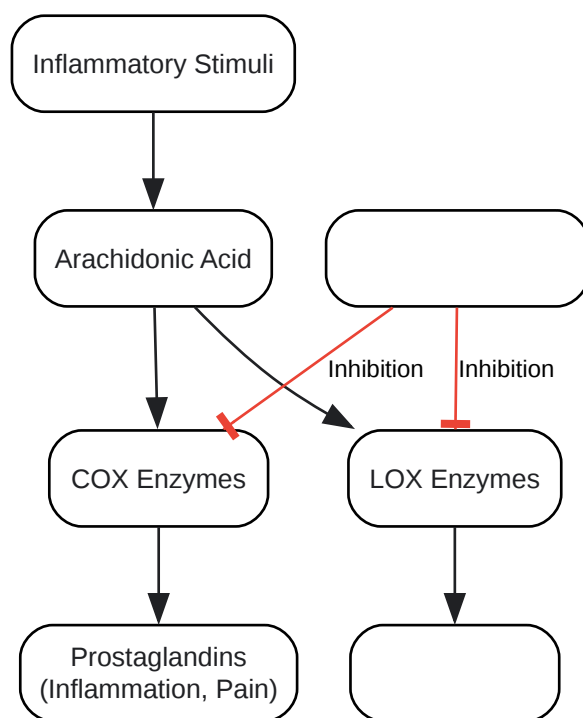
Caption: Hypothesized intrinsic apoptosis pathway induced by **N1-Methoxymethyl picrinine**.

This proposed pathway suggests that **N1-Methoxymethyl picrinine** may induce mitochondrial stress, leading to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like Bax. This would result in the release of cytochrome c, the formation of the apoptosome, and the subsequent activation of caspase-3, ultimately leading to programmed cell death.

## Hypothesized Anti-inflammatory Activity

The anti-inflammatory effects of related alkaloids are thought to be mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

### Hypothesized Anti-inflammatory Mechanism



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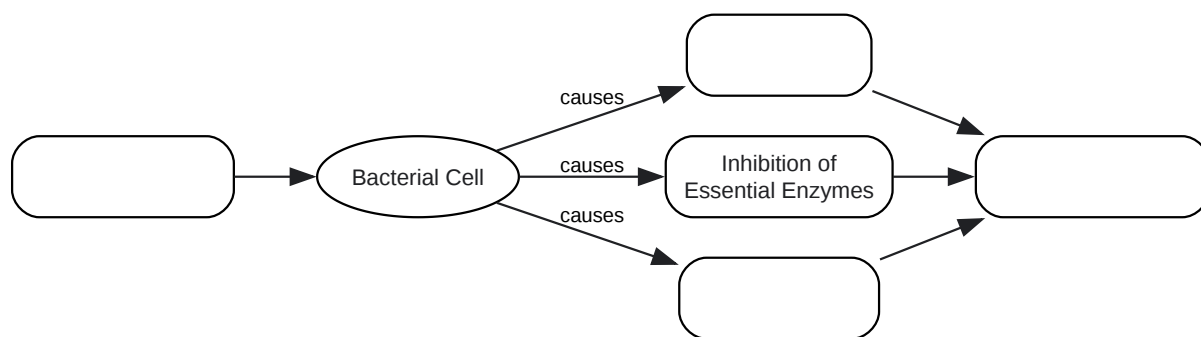
Caption: Hypothesized inhibition of inflammatory pathways by **N1-Methoxymethyl picrinine**.

This pathway illustrates the potential for **N1-Methoxymethyl picrinine** to block the conversion of arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes by inhibiting the COX and LOX enzymes.

## Hypothesized Antimicrobial Activity

The antimicrobial activity of indole alkaloids is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

Hypothesized Antimicrobial Mode of Action



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Caption: Hypothesized antimicrobial mechanisms of **N1-Methoxymethyl picrinine**.

The proposed antimicrobial actions include the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents, and the inhibition of vital enzymes and DNA replication, culminating in bacterial cell death.

## Conclusion and Future Directions

**N1-Methoxymethyl picrinine** is a complex indole alkaloid with a promising, yet largely unexplored, pharmacological potential. This whitepaper provides a summary of its known chemical properties and outlines hypothesized mechanisms for its potential biological activities based on related compounds. The lack of detailed published data on its specific physical and spectral properties, as well as its biological activities, highlights a significant area for future research.

Further investigation is warranted to:

- Fully characterize its physicochemical properties.
- Develop and optimize a synthetic route for its production to enable further studies.
- Elucidate its specific molecular targets and signaling pathways in various disease models.
- Evaluate its efficacy and safety in preclinical and clinical studies.



The information compiled in this guide serves as a foundational resource to stimulate and support further research into this intriguing natural product.

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- To cite this document: BenchChem. [N1-Methoxymethyl Picrinine: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587882#n1-methoxymethyl-picrinine-chemical-properties]

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